Cas no 1805764-28-6 (2-Chloro-5,6-dicyano-1H-benzimidazole)

2-Chloro-5,6-dicyano-1H-benzimidazole 化学的及び物理的性質
名前と識別子
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- 2-Chloro-5,6-dicyano-1H-benzimidazole
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- インチ: 1S/C9H3ClN4/c10-9-13-7-1-5(3-11)6(4-12)2-8(7)14-9/h1-2H,(H,13,14)
- InChIKey: ITLQFJSTEKTCNN-UHFFFAOYSA-N
- SMILES: ClC1=NC2C=C(C#N)C(C#N)=CC=2N1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 0
- 複雑さ: 324
- トポロジー分子極性表面積: 76.3
- XLogP3: 1.9
2-Chloro-5,6-dicyano-1H-benzimidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A061006876-250mg |
2-Chloro-5,6-dicyano-1H-benzimidazole |
1805764-28-6 | 98% | 250mg |
$873.94 | 2022-04-01 | |
Alichem | A061006876-500mg |
2-Chloro-5,6-dicyano-1H-benzimidazole |
1805764-28-6 | 98% | 500mg |
$1,282.82 | 2022-04-01 | |
Alichem | A061006876-1g |
2-Chloro-5,6-dicyano-1H-benzimidazole |
1805764-28-6 | 98% | 1g |
$2,045.25 | 2022-04-01 |
2-Chloro-5,6-dicyano-1H-benzimidazole 関連文献
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
2-Chloro-5,6-dicyano-1H-benzimidazoleに関する追加情報
Introduction to 2-Chloro-5,6-dicyano-1H-benzimidazole (CAS No. 1805764-28-6)
2-Chloro-5,6-dicyano-1H-benzimidazole (CAS No. 1805764-28-6) is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound belongs to the benzimidazole class, which is well-known for its broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. The presence of both chloro and cyano substituents in its molecular structure imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry and drug development.
The molecular structure of 2-Chloro-5,6-dicyano-1H-benzimidazole consists of a benzimidazole core substituted with a chlorine atom at the 2-position and cyano groups at the 5- and 6-positions. This arrangement creates a molecule with multiple reactive sites, which can be exploited for further functionalization and derivatization. The chloro group is particularly noteworthy as it can participate in nucleophilic substitution reactions, while the cyano groups can undergo reduction or hydrolysis to form carboxylic acid derivatives. These features make the compound a versatile building block for the synthesis of more complex molecules.
In recent years, there has been growing interest in exploring the pharmacological potential of benzimidazole derivatives. Studies have demonstrated that modifications in the benzimidazole scaffold can significantly alter biological activity. For instance, researchers have investigated the effects of substituents on the binding affinity and efficacy of benzimidazole-based drugs targeting specific biological pathways. The introduction of electron-withdrawing groups such as cyano can enhance the interaction with certain biological targets, while the chloro group can serve as a handle for further chemical manipulation.
One of the most compelling aspects of 2-Chloro-5,6-dicyano-1H-benzimidazole is its utility in medicinal chemistry. The compound has been explored as a precursor in the synthesis of novel therapeutic agents. For example, derivatives of this molecule have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The dual presence of chloro and cyano groups allows for diverse synthetic strategies, enabling chemists to tailor the molecule's properties for specific applications. This flexibility has made it a subject of interest in academic and industrial research settings alike.
Advances in computational chemistry have also played a crucial role in understanding the behavior of 2-Chloro-5,6-dicyano-1H-benzimidazole. Molecular modeling studies have helped predict its interactions with biological targets, providing insights into potential drug-like properties such as solubility, permeability, and metabolic stability. These predictions are essential for optimizing drug candidates before they enter preclinical testing. Additionally, computational methods have been used to screen large libraries of compounds for similar structures, facilitating the discovery of new analogs with enhanced activity.
The synthesis of 2-Chloro-5,6-dicyano-1H-benzimidazole involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as cyanation and chlorination. The choice of reagents and conditions is critical to ensuring regioselectivity and minimizing side products. Researchers have developed innovative synthetic methodologies to improve efficiency and scalability, which are essential for industrial applications.
In conclusion,2-Chloro-5,6-dicyano-1H-benzimidazole (CAS No. 1805764-28-6) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for synthesizing novel bioactive molecules. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a crucial role in developing next-generation therapeutics.
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